molecular formula C16H15FN2O3S B2858219 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide CAS No. 941886-26-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide

Cat. No.: B2858219
CAS No.: 941886-26-6
M. Wt: 334.37
InChI Key: GRPCOEPFGXVUBF-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide is a synthetic small molecule of significant interest in pharmacological research for its potential as a potent inhibitor of the Kv1.3 potassium ion channel . The Kv1.3 channel is a critical regulator of membrane potential and calcium signaling in effector memory T-cells, and its selective blockade can suppress the activation and proliferation of these cells, thereby modulating immune responses . This mechanism positions compounds of this class as valuable tool molecules for investigating novel therapeutic avenues for autoimmune diseases such as multiple sclerosis and psoriasis. The core molecular structure of this benzamide analog incorporates a 1,1-dioxidoisothiazolidin group, a bioisostere for sulfonamide and sulfonylurea moieties known to contribute to high-affinity binding to voltage-gated ion channels . The 3-fluorobenzamide moiety is hypothesized to optimize physicochemical properties and target engagement. Research-grade batches of this compound are produced to the highest quality standards, providing researchers with a reliable and potent agent for in vitro electrophysiology studies, immune cell functional assays, and in vivo validation studies in animal models of inflammation and autoimmunity . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCOEPFGXVUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antibacterial and antifungal properties.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of isothiazolidine derivatives with fluorinated benzamides. The synthetic route often employs standard organic chemistry techniques such as condensation reactions and purification via chromatography.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250 - 500
Staphylococcus epidermidis125 - 250
Enterococcus faecalis500
Pseudomonas aeruginosa1000
Escherichia coli2000

The compound was particularly effective against Staphylococcus aureus, with MIC values ranging from 250 to 500 µg/mL. Notably, it showed less activity against Pseudomonas aeruginosa and Escherichia coli, indicating a selective antibacterial profile.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The results of antifungal assays against Candida albicans are presented in Table 2.

Fungal Strain MIC (µg/mL)
Candida albicans100 - 200

The compound demonstrated promising antifungal activity with MIC values ranging from 100 to 200 µg/mL against Candida albicans, suggesting its potential as an antifungal agent.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound. For instance:

  • Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isothiazolidine derivatives and their antibacterial efficacy against multiple strains. The findings indicated that modifications in the substituents significantly influenced the antibacterial potency, with this compound being among the most effective .
  • Antifungal Activity Research : Another research article focused on the antifungal properties of similar compounds. It reported that derivatives containing dioxidoisothiazolidine structures exhibited enhanced activity against fungal pathogens, supporting the notion that structural features play a crucial role in biological effectiveness .

Comparison with Similar Compounds

N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide ()

  • Structure : Shares the 3-fluorobenzamide backbone but replaces the isothiazolidine dioxide group with a thiourea moiety (ethyl(2-hydroxyethyl)carbamothioyl).
  • Key Differences: The thiourea group enables bidentate ligand properties for metal complexation, unlike the sulfone-containing isothiazolidine ring, which may favor hydrogen bonding or electrostatic interactions .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

  • Structure : Contains a benzamide core with a trifluoromethyl group at position 2 and an isopropoxy group at position 3 of the phenyl ring.
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity, enhancing membrane permeability compared to the target compound’s fluorine and sulfone groups.
    • Flutolanil is a fungicide, indicating agrochemical utility, while the target compound’s sulfone moiety may align with therapeutic applications (e.g., anti-inflammatory or kinase inhibition) .

Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) ()

  • Structure : Features a 2,6-difluorobenzamide group and a urea-linked 4-chlorophenyl substituent.
  • Diflubenzuron’s dual fluorine atoms enhance electronegativity but lack the sulfone group’s hydrogen-bond acceptor capacity .

TAK632-Related Compounds ()

The target compound’s sulfone group may similarly influence protein binding or conformational stability, though direct mechanistic parallels require further study .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (Da)* Applications/Notes
Target Compound 3-Fluorobenzamide, isothiazolidine dioxide ~348.3 Potential kinase inhibition, high polarity
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Thiourea, 3-fluorobenzamide ~310.3 Metal coordination, ligand chemistry
Flutolanil 2-Trifluoromethyl, 3-isopropoxy ~323.3 Fungicide
Diflubenzuron 2,6-Difluoro, urea linker ~310.7 Insect growth regulator

*Calculated based on structural formulas.

Research Implications and Gaps

  • Pharmacological Potential: The sulfone group in the target compound may enhance binding to kinases or inflammatory targets, akin to sulfonamide drugs. Comparative studies with flutolanil could reveal agrochemical vs. therapeutic divergence.
  • Synthetic Challenges : The isothiazolidine dioxide ring’s synthesis (e.g., oxidation steps) may differ from thiourea or trifluoromethyl analogs, impacting scalability .
  • Data Limitations : Direct biological data for the target compound are absent in the provided evidence. Further assays are needed to validate its activity against BRAF or other targets suggested by structural analogs.

Q & A

Q. What are the critical parameters to optimize during the synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 25–80°C), solvent polarity (e.g., THF, DMF), and reaction time to minimize by-products. For example, coupling reactions involving fluorobenzamide derivatives often employ palladium or nickel catalysts for cross-coupling steps, with yields improved by maintaining anhydrous conditions . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for verifying molecular weight and functional groups (e.g., fluorobenzamide, dioxidoisothiazolidinyl). X-ray crystallography may resolve stereochemical ambiguities, while IR spectroscopy confirms carbonyl and sulfone moieties .

Q. How do the fluorobenzamide and dioxidoisothiazolidinyl groups influence solubility and stability?

  • Methodological Answer : The fluorobenzamide moiety enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C), with the dioxidoisothiazolidinyl group prone to hydrolysis under acidic conditions . Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation are common strategies to address solubility .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : Use in vitro kinase assays (e.g., CDK2/Cyclin E) with ATP-competitive binding studies to identify IC50_{50} values. Structural analogs (e.g., 3-methoxy substitutions) can clarify SAR: replacing fluorine with bulkier groups may reduce steric hindrance near the ATP-binding pocket . Molecular docking simulations (e.g., AutoDock Vina) paired with cryo-EM can validate binding conformations .

Q. How should researchers address contradictions in reported bioactivity data across cell lines?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability in MCF-7 vs. HeLa cells) may arise from differential expression of target kinases or off-target effects. Resolve via:
  • Comparative proteomics to map kinase expression profiles.
  • Isozyme-specific inhibitors (e.g., roscovitine for CDKs) to isolate contributions.
  • Transcriptomic analysis (RNA-seq) to identify compensatory pathways .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :
  • Systematic substitution : Replace fluorine with chloro, methoxy, or trifluoromethyl groups to assess electronic effects.
  • Fragment-based design : Modular synthesis of the dioxidoisothiazolidinyl-phenyl core with variable benzamide substituents.
  • Free-Wilson analysis to quantify contributions of individual moieties to bioactivity .

Q. How can researchers mitigate off-target effects in in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • CRISPR/Cas9 knockouts of suspected off-target kinases (e.g., JAK2, EGFR).
  • Metabolomic profiling (e.g., UPLC-QTOF) to identify reactive metabolites contributing to toxicity .

Data-Driven Challenges

Q. What statistical approaches are optimal for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Four-parameter logistic regression (Hill equation) to model sigmoidal curves.
  • Bootstrap resampling to estimate confidence intervals for EC50_{50}.
  • ANOVA with post-hoc Tukey tests to compare treatments across replicates .

Q. How to validate the compound’s selectivity across kinase families?

  • Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) against 400+ kinases. Prioritize kinases with >50% inhibition at 1 µM for secondary assays. Confirm selectivity via thermal shift assays (ΔTm_m > 2°C indicates strong binding) .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays to distinguish specific vs. nonspecific effects?

  • Methodological Answer :
    Include:
  • Vehicle controls (DMSO < 0.1%).
  • Positive controls (e.g., staurosporine for apoptosis).
  • Rescue experiments with kinase overexpression (e.g., CDK4) to confirm target engagement .

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